2,2'-Dibromo-4,4'-dinitro-1,1'-biphenyl
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Overview
Description
2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl is an organic compound with the chemical formula C12H6Br2N2O4. It is a biphenyl derivative characterized by the presence of two bromine atoms and two nitro groups at specific positions on the biphenyl structure. This compound is known for its applications in organic synthesis and materials science due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl can be synthesized through a series of bromination and nitration reactions. The typical synthetic route involves the bromination of biphenyl followed by nitration. The reaction conditions usually involve the use of bromine and nitric acid under controlled temperature and solvent conditions .
Industrial Production Methods: In industrial settings, the production of 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl may involve large-scale bromination and nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed:
Reduction: The reduction of nitro groups results in the formation of 2,2’-dibromo-4,4’-diamino-1,1’-biphenyl.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds such as carbazoles and dibenzosiloles.
Explosives Research: Due to the presence of nitro groups, it is also studied for its potential use in the synthesis of energetic materials.
Mechanism of Action
The mechanism of action of 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl involves its ability to undergo various chemical transformations The nitro groups act as strong electron-withdrawing groups, influencing the reactivity of the compoundThese properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2,2’-Dibromo-4,4’-diamino-1,1’-biphenyl: This compound is similar in structure but has amino groups instead of nitro groups.
2,2’-Diiodo-4,4’-dibromo-1,1’-biphenyl: This compound has iodine atoms instead of nitro groups, leading to different reactivity and applications.
Uniqueness: 2,2’-Dibromo-4,4’-dinitro-1,1’-biphenyl is unique due to the combination of bromine and nitro groups, which impart distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules and materials .
Properties
Molecular Formula |
C12H6Br2N2O4 |
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Molecular Weight |
401.99 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-4-nitrophenyl)-4-nitrobenzene |
InChI |
InChI=1S/C12H6Br2N2O4/c13-11-5-7(15(17)18)1-3-9(11)10-4-2-8(16(19)20)6-12(10)14/h1-6H |
InChI Key |
CZWXXUYJHQBGHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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